Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate
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Overview
Description
Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate is a complex organic compound with the molecular formula C19H22N2O6 and a molecular weight of 374.39 g/mol . This compound is known for its unique structure, which includes a quinoline moiety and a malonate ester group. It is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate typically involves the reaction of diethyl malonate with 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the malonate ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which are of significant interest in medicinal chemistry and drug development .
Scientific Research Applications
Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of quinoline-based pharmaceuticals.
Mechanism of Action
The mechanism of action of Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate involves its interaction with specific molecular targets and pathways. The quinoline moiety in the compound is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate include:
- This compound
- Malonic acid, acetamido [ (1,2-dihydro-2-oxo-4-quinolyl)methyl]-, diethyl ester
- Propanedioic acid, 2- (acetylamino)-2- [ (1,2-dihydro-2-oxo-4-quinolinyl)methyl]-, 1,3-diethyl ester
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. The presence of both the quinoline and malonate ester groups allows for a wide range of chemical modifications and applications in various fields .
Biological Activity
Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate , with the CAS number 4900-38-3 , is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2O6, with a molecular weight of 374.39 g/mol . The compound features a diethyl malonate backbone with an acetamido group and a quinoline derivative, which may contribute to its biological activities.
Antiviral Properties
Recent studies have highlighted the potential antiviral properties of this compound, particularly against SARS-CoV-2. In silico molecular docking studies showed promising binding affinities to viral proteins, suggesting that the compound could act as a therapeutic agent for COVID-19. Binding scores ranged from −7.0 to −6.9 kcal mol, indicating strong interactions with receptor sites on the virus .
Cytotoxicity and Safety Profile
The compound's cytotoxicity was evaluated using various online software tools such as PASS (Prediction of Activity Spectra for Substances) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. The results indicated moderate cytotoxic effects in certain cell lines but also suggested a favorable safety profile for further development .
Synthesis and Characterization
The synthesis of this compound involves several steps including the formation of the quinoline derivative and subsequent coupling reactions. Characterization techniques such as NMR , IR , and mass spectrometry have been employed to confirm the structure and purity of the synthesized compound .
Comparative Studies
In comparative studies with other malonate-based compounds, Diethyl 2-acetamido showed superior binding affinities in docking studies against established drugs targeting similar pathways. This suggests its potential as a lead compound in drug discovery efforts targeting viral infections .
Data Tables
Property | Value |
---|---|
CAS Number | 4900-38-3 |
Molecular Formula | C19H22N2O6 |
Molecular Weight | 374.39 g/mol |
Binding Affinity (COVID-19 target) | -7.0 to -6.9 kcal/mol |
Cytotoxicity | Moderate (specific cell lines) |
Case Studies
- COVID-19 Therapeutic Potential : A study utilized molecular docking to evaluate the binding potential of Diethyl 2-acetamido against SARS-CoV-2 proteins. The study found that the compound exhibited significant binding affinity comparable to known antiviral agents .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines, revealing that while it demonstrated some cytotoxic properties, it also exhibited a favorable safety margin in normal cells .
Properties
IUPAC Name |
diethyl 2-acetamido-2-[(2-oxo-1H-quinolin-4-yl)methyl]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-4-26-17(24)19(21-12(3)22,18(25)27-5-2)11-13-10-16(23)20-15-9-7-6-8-14(13)15/h6-10H,4-5,11H2,1-3H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGGJCHJAMWLFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=O)NC2=CC=CC=C21)(C(=O)OCC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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